molecular formula C12H17NO B1351876 3-(2-Methoxybenzyl)pyrrolidine CAS No. 191800-50-7

3-(2-Methoxybenzyl)pyrrolidine

Cat. No. B1351876
M. Wt: 191.27 g/mol
InChI Key: UROIFXYGKPQQPA-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-(2-methoxybenzyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

3-(2-Methoxybenzyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • The results or outcomes obtained have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Antibacterial Agents

    • Pyrrolidine-2,3-diones have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3 .
    • The methods of application involved a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .
    • The results showed that the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .
  • Antiviral Agents

    • Pyrrolidine derivatives have been found to have antiviral properties .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antiviral activity .
    • The results have shown that some pyrrolidine derivatives can inhibit the replication of certain viruses .
  • Antimalarial Agents

    • Pyrrolidine derivatives have been used in the development of antimalarial drugs .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antimalarial activity .
    • The results have shown that some pyrrolidine derivatives can inhibit the growth of malaria parasites .
  • Antitumoral Agents

    • Pyrrolidine derivatives have been used in the development of antitumoral drugs .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antitumoral activity .
    • The results have shown that some pyrrolidine derivatives can inhibit the growth of certain types of cancer cells .
  • Anti-Inflammatory Agents

    • Pyrrolidine derivatives have been used in the development of anti-inflammatory drugs .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anti-inflammatory activity .
    • The results have shown that some pyrrolidine derivatives can reduce inflammation .
  • Anticonvulsant Agents

    • Pyrrolidine derivatives have been used in the development of anticonvulsant drugs .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anticonvulsant activity .
    • The results have shown that some pyrrolidine derivatives can reduce seizure activity .
  • Cholinesterase Inhibitors

    • Pyrrolidine derivatives have been used in the development of cholinesterase inhibitors .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their cholinesterase inhibitory activity .
    • The results have shown that some pyrrolidine derivatives can inhibit the activity of cholinesterase, an enzyme involved in nerve signal transmission .
  • Carbonic Anhydrase Inhibitors

    • Pyrrolidine derivatives have been used in the development of carbonic anhydrase inhibitors .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their carbonic anhydrase inhibitory activity .
    • The results have shown that some pyrrolidine derivatives can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
  • Antioxidant Agents

    • Pyrrolidine derivatives have been used in the development of antioxidant drugs .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antioxidant activity .
    • The results have shown that some pyrrolidine derivatives can neutralize harmful free radicals in the body .
  • Pharmacophore Groups

    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
    • The results have shown that some pyrrolidine derivatives can enhance the biological activity of certain drugs .
  • Drug Research and Development (R&D)

    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies .
    • The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .
    • The results have shown that some pyrrolidine derivatives can lead to the development of new drug candidates .

Safety And Hazards

The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROIFXYGKPQQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394245
Record name 3-(2-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxybenzyl)pyrrolidine

CAS RN

191800-50-7
Record name 3-(2-METHOXYBENZYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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